molecular formula C17H14F5NO4S B2570028 2-((difluoromethyl)sulfonyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide CAS No. 1798675-12-3

2-((difluoromethyl)sulfonyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide

Cat. No. B2570028
CAS RN: 1798675-12-3
M. Wt: 423.35
InChI Key: LQASMMOASMYVQZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzamide group suggests a planar region of the molecule, while the difluoromethylsulfonyl and trifluoromethyl groups could add steric bulk .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The benzamide group might undergo reactions typical of amides, such as hydrolysis. The trifluoromethyl groups could potentially participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and aromatic rings could affect its solubility, melting point, and boiling point .

Scientific Research Applications

Insecticide Research

  • Flubendiamide, a derivative with a similar chemical structure, is noted for its strong insecticidal activity, particularly against lepidopterous pests. Its unique structure, including a heptafluoroisopropyl group and a sulfonylalkyl group, contributes to its effectiveness and safety for non-target organisms (Tohnishi et al., 2005).

Nanofiltration Membrane Development

  • Sulfonated aromatic diamine monomers, closely related to the compound , have been used to create thin-film composite nanofiltration membranes. These membranes demonstrate improved water flux and are effective in dye treatment, indicating potential in water purification technologies (Liu et al., 2012).

Organic Synthesis and Applications

  • Triflamides and triflimides, which include similar sulfonamide structures, are extensively used in organic chemistry as reagents, catalysts, and additives. Their strong electron-withdrawing properties and high NH-acidity make them versatile in a range of organic reactions (Moskalik & Astakhova, 2022).

Polymer Research

  • Monomers containing similar fluorinated and sulfonyl groups have been synthesized for the creation of liquid crystalline polysiloxanes. These compounds exhibit smectogen properties, useful in the development of polymers with specific thermal and optical characteristics (Bracon et al., 2000).

Herbicidal Activity

  • Sulfonanilides with pyrimidinyl-containing groups, structurally similar to the compound , have been investigated for herbicidal activities against paddy weeds. Specific substitutions in these molecules can enhance their effectiveness and broaden their spectrum of weed control (Yoshimura et al., 2011).

Polymer Film Properties

  • Aromatic diamines with trifluoromethyl and sulfonyl groups have been used to develop polyimide films with improved optical transparency. These materials are valuable in applications requiring colorless and transparent films with good mechanical properties (Zhai et al., 2012).

Electroactive Liquid Crystalline Properties

  • Novel liquid crystalline polyimides with electroactive properties have been synthesized using components including sulfonyl chloride. Such materials combine the advantages of polyimides and oligoaniline, suggesting potential in a range of applications (Liu et al., 2011).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological targets. If it’s a reagent in a chemical reaction, its mechanism would involve the transformation of its functional groups .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve studying its reactivity, exploring its potential uses, and optimizing its synthesis .

properties

IUPAC Name

2-(difluoromethylsulfonyl)-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F5NO4S/c18-16(19)28(26,27)14-4-2-1-3-12(14)15(25)23-9-13(24)10-5-7-11(8-6-10)17(20,21)22/h1-8,13,16,24H,9H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQASMMOASMYVQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O)S(=O)(=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F5NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((difluoromethyl)sulfonyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide

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